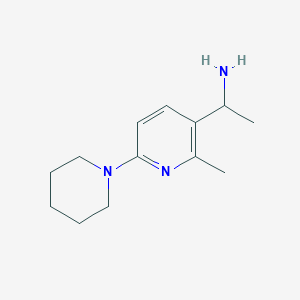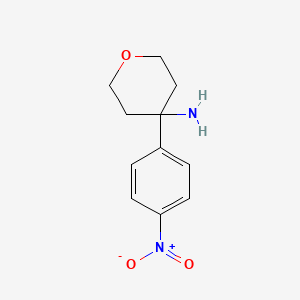
1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine is a chemical compound with the molecular formula C12H18ClN3O3S and a molecular weight of 319.81 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry due to its diverse biological activities .
Méthodes De Préparation
The synthesis of 1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of an isocyanide, an aldehyde, an amine, and a carboxylic acid . Industrial production methods for this compound may involve bulk custom synthesis and procurement .
Analyse Des Réactions Chimiques
1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the pyridine ring is replaced by other nucleophiles.
Coupling Reactions: This compound can participate in coupling reactions with sulfonyl fluorides to form amino-oxetanes.
Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in biological studies to investigate its effects on cellular processes.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group in the compound can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar piperidine ring structure and are widely used in pharmaceuticals.
Spiropiperidines: These compounds have a spirocyclic structure and exhibit unique biological activities.
Condensed piperidines: These compounds have fused ring systems and are used in drug design.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H18ClN3O3S |
|---|---|
Poids moléculaire |
319.81 g/mol |
Nom IUPAC |
1-(5-chloro-4-propoxypyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C12H18ClN3O3S/c1-2-7-19-12-10(13)8-15-9-11(12)20(17,18)16-5-3-14-4-6-16/h8-9,14H,2-7H2,1H3 |
Clé InChI |
UJUTWFOUURSSAK-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=NC=C1S(=O)(=O)N2CCNCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


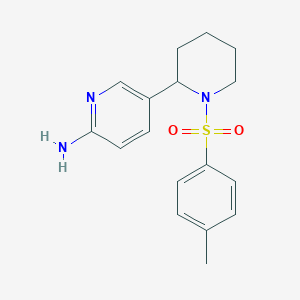
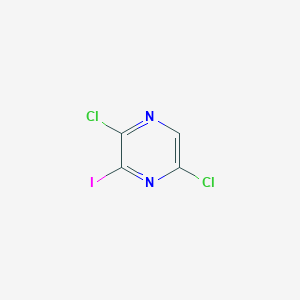
![((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate](/img/structure/B11807645.png)
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11807651.png)
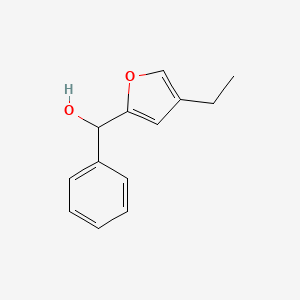
![N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B11807658.png)
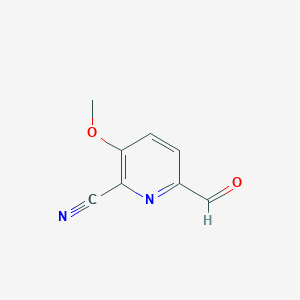


![2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11807695.png)
